
4-amino-1-bromobutan-2-one hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-1-bromobutan-2-one hydrobromide: is an organic compound with the molecular formula C4H8BrNO·HBr It is a brominated derivative of butanone, featuring both an amino group and a bromine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-1-bromobutan-2-one hydrobromide typically involves the bromination of 4-amino-2-butanone. The reaction is carried out in the presence of hydrobromic acid, which serves both as a bromine source and as a medium to stabilize the product. The reaction conditions generally include:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Hydrobromic acid or a mixture of hydrobromic acid and water.
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with controlled temperature and stirring.
Purification: Crystallization or recrystallization to obtain pure product.
Quality Control: Analytical techniques such as NMR and HPLC to ensure product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-amino-1-bromobutan-2-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or water, and mild heating.
Reduction: Sodium borohydride, methanol or ethanol as solvent, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, room temperature to slightly elevated temperatures.
Major Products:
Substitution: Various substituted butanones depending on the nucleophile used.
Reduction: 4-amino-1-butanol.
Oxidation: 4-nitro-1-bromobutan-2-one.
Applications De Recherche Scientifique
4-amino-1-bromobutan-2-one hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-amino-1-bromobutan-2-one hydrobromide involves its reactivity due to the presence of both the amino and bromine groups. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
4-amino-2-butanone: Lacks the bromine atom, making it less reactive in substitution reactions.
4-bromo-2-butanone: Lacks the amino group, limiting its applications in biochemical studies.
4-amino-1-butanol:
Uniqueness: 4-amino-1-bromobutan-2-one hydrobromide is unique due to the presence of both the amino and bromine groups, which confer distinct reactivity and versatility in chemical synthesis and research applications.
Propriétés
IUPAC Name |
4-amino-1-bromobutan-2-one;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO.BrH/c5-3-4(7)1-2-6;/h1-3,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNFJWUBWZVCQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=O)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br2NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.93 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
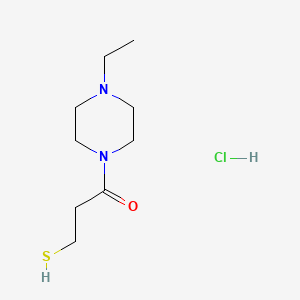
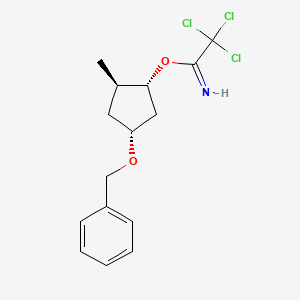
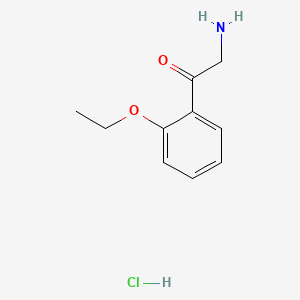
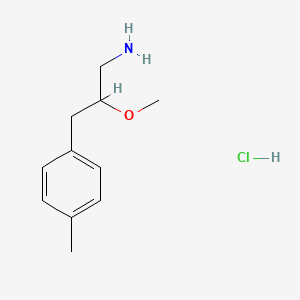

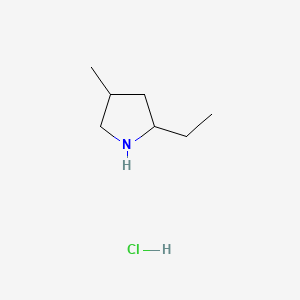
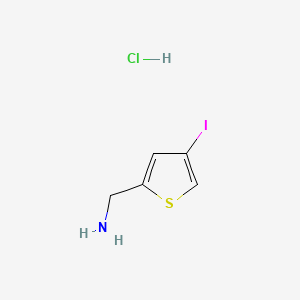
![2-[(5-bromopyridin-3-yl)oxy]ethan-1-aminedihydrochloride](/img/structure/B6607844.png)
![tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607865.png)
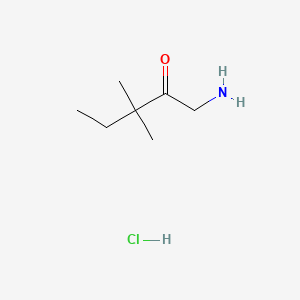
![ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate](/img/structure/B6607887.png)
![2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole](/img/structure/B6607896.png)
![3-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)methyl]amino}-1-(pyrrolidin-1-yl)propan-1-one hydrochloride](/img/structure/B6607904.png)
